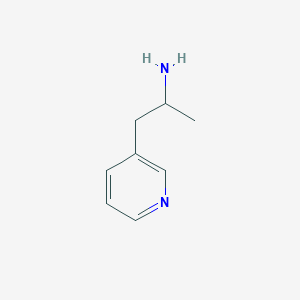

1-(Pyridin-3-yl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEWSNLDTZQXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405712 | |

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71271-61-9 | |

| Record name | 1-(pyridin-3-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Pyridin-3-yl)propan-2-amine chemical properties

Physicochemical Profile, Synthetic Methodology, and Pharmacological Implications

Executive Summary

1-(Pyridin-3-yl)propan-2-amine (CAS: 299-26-3 for generic isomers; specific stereoisomers vary) represents a critical bioisostere of the classical phenethylamine scaffold. Structurally, it is an amphetamine analog where the phenyl ring is replaced by a pyridine ring at the 3-position. This "phenyl-to-pyridyl" switch significantly alters the physicochemical landscape of the molecule, primarily by introducing a heteroatom that functions as a hydrogen bond acceptor and reduces overall lipophilicity (LogP).

This guide provides a comprehensive technical analysis of the molecule, focusing on its diprotic acid-base properties, chemoselective synthesis via reductive amination, and the structure-activity relationships (SAR) that drive its utility in neuropharmacology and drug discovery.

Molecular Architecture & Physicochemical Profile

The substitution of a benzene ring with a pyridine moiety introduces a second basic center to the molecule. Unlike amphetamine, which is a monoprotic base, this compound exhibits amphoteric-like behavior in specific pH ranges due to the distinct pKa values of the pyridine nitrogen and the aliphatic amine.

Key Physicochemical Data[1]

| Property | Value / Description | Impact on Application |

| Molecular Formula | Precursor for N-alkylated derivatives.[1] | |

| Molecular Weight | 136.19 g/mol | Low MW facilitates blood-brain barrier (BBB) crossing, though hindered by polarity. |

| LogP (Predicted) | ~0.6 | Significantly lower than Amphetamine (~1.8). Reduced lipophilicity implies faster clearance and lower volume of distribution. |

| pKa (Pyridine N) | ~5.2 | Weakly basic. Protonated only under acidic conditions (pH < 5). |

| pKa (Amine N) | ~9.9 | Strongly basic. Protonated at physiological pH (7.4). |

| H-Bond Acceptors | 2 (Pyridine N, Amine N) | Pyridine N allows for novel binding interactions (e.g., water bridges) in receptor pockets. |

| H-Bond Donors | 2 (Primary Amine) | Critical for monoamine transporter recognition (DAT/NET). |

Solubility and Stability[3][4]

-

Solubility: Highly soluble in aqueous acid (forming dihydrochloride salts). The free base is soluble in polar organic solvents (MeOH, EtOH, DCM) but less soluble in non-polar alkanes (Hexane) compared to phenyl analogs.

-

Stability: The pyridine ring renders the molecule resistant to oxidative metabolism at the ring carbons compared to electron-rich phenyl rings, though the nitrogen is susceptible to N-oxidation.

Synthetic Pathways & Process Optimization

The most robust route for the synthesis of this compound is the reductive amination of 1-(pyridin-3-yl)propan-2-one (3-pyridylacetone). This method is preferred over the Henry reaction (nitropropene reduction) due to the sensitivity of the pyridine ring to harsh reducing conditions (e.g.,

Reaction Logic

We utilize Sodium Cyanoborohydride (

-

Causality:

is selective for the imine intermediate at pH 6-7 and does not reduce the ketone or the pyridine ring. -

Ammonium Source: Ammonium acetate (

) provides both the ammonia source and the buffering capacity to maintain the optimal pH for imine formation.

Detailed Protocol: Reductive Amination

Reagents:

-

1-(Pyridin-3-yl)propan-2-one (1.0 eq)

-

Sodium Cyanoborohydride (0.7 eq)

-

Methanol (Anhydrous)

-

Workup: NaOH (aq), DCM, HCl in Dioxane.

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

In a dry round-bottom flask, dissolve 1-(pyridin-3-yl)propan-2-one in anhydrous methanol (0.5 M concentration).

-

Add Ammonium Acetate (10 eq) in one portion.

-

Checkpoint: Stir at room temperature for 30 minutes. The excess ammonium drives the equilibrium toward the imine species.

-

-

Reduction:

-

Cool the solution to 0°C.

-

Carefully add

(0.7 eq) portion-wise. (Note: Cyanide gas risk is low at this pH, but perform in a fume hood). -

Allow the reaction to warm to room temperature and stir for 18-24 hours.

-

Validation: Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).

-

-

Quenching & Workup (Critical for Pyridines):

-

Acidify carefully with concentrated HCl to pH < 2 (decomposes excess borohydride).

-

Evaporate methanol under reduced pressure.

-

Dilute residue with water. Wash with diethyl ether (removes non-basic impurities).

-

Basification: Adjust aqueous layer to pH > 12 using 20% NaOH. Note: High pH is required to deprotonate both the pyridine and the amine.

-

Extract the free base into Dichloromethane (DCM) (3x).

-

-

Purification:

-

Dry combined organics over

, filter, and concentrate. -

Convert to the dihydrochloride salt by adding 4M HCl in Dioxane. The salt is hygroscopic; store in a desiccator.

-

Synthetic Workflow Diagram

Figure 1: Chemoselective reductive amination workflow ensuring preservation of the pyridine aromaticity.

Analytical Characterization

To validate the synthesis, specific spectroscopic markers must be identified. The pyridine ring provides distinct signals in NMR that differentiate it from phenyl-based impurities.

-

1H NMR (DMSO-d6, Salt Form):

-

Pyridine Protons: Look for signals in the 7.8–8.8 ppm range.

-

C2-H: Singlet/Doublet around 8.5–8.7 ppm (most deshielded due to Nitrogen adjacency).

-

C6-H: Doublet around 8.4 ppm.

-

C4-H / C5-H: Multiplets around 7.8–8.0 ppm.

-

-

Alpha-Methine: Multiplet at ~3.5 ppm.

-

Alpha-Methyl: Doublet at ~1.1–1.2 ppm.

-

-

Mass Spectrometry (ESI+):

-

Parent ion

m/z. -

Fragment ion at 92/93 m/z (picolyl cation) is characteristic.

-

Pharmacophore & Structure-Activity Relationships (SAR)

The this compound scaffold serves as a probe for understanding the role of lipophilicity and hydrogen bonding in monoamine transporter binding.

The Phenyl-Pyridyl Switch

Replacing the phenyl ring with pyridine creates a "Polar Bioisostere."

-

Transporter Affinity: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA). In the DAT (Dopamine Transporter) pocket, this can reduce affinity if the pocket is strictly hydrophobic (phenyl-preferring), or maintain it if water networks are involved. Generally, 3-pyridyl analogs show reduced potency compared to amphetamine but retain releasing capabilities.

-

Metabolic Stability: The pyridine ring is less prone to CYP450-mediated hydroxylation than the phenyl ring, potentially extending half-life, although N-oxidation becomes a new metabolic route.

-

Blood-Brain Barrier (BBB): The lower LogP (0.6) makes passive diffusion across the BBB less efficient than amphetamine, likely requiring higher doses for central effects.

Signaling Pathway & Mechanism

Figure 2: Structure-Activity Relationship (SAR) mapping biological outcomes to specific structural moieties.

Safety, Handling, and Regulatory Context

-

Handling: As a primary amine and pyridine derivative, the compound is corrosive and an irritant. Use gloves and eye protection. The free base is volatile; salts are stable solids.

-

Regulatory Status:

-

USA: While not always explicitly scheduled by name, this compound is a positional isomer/analog of controlled phenethylamines. Under the Federal Analogue Act , it may be treated as a Schedule I or II substance if intended for human consumption due to its structural and pharmacological similarity to amphetamine.

-

Research Use: Strictly for in vitro or animal research. Not for human use.

-

References

-

PubChem. (n.d.).[1][3][4] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5] (Foundational protocol for reductive amination).

-

Liechti, M. E. (2017).[6] Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. Neuropharmacology. (Contextualizes transporter activity of amphetamine-like scaffolds).

- Barnes, N. M., et al. (2020). Bioisosteres of phenyl rings in drug discovery. Journal of Medicinal Chemistry.

Sources

- 1. This compound | C8H12N2 | CID 4712458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sciencemadness.org [sciencemadness.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Structural Elucidation and Analytical Profiling of 1-(Pyridin-3-yl)propan-2-amine

[1][2]

Document Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Forensic Analysts, Process Development Scientists Subject: 1-(Pyridin-3-yl)propan-2-amine (CAS: 71271-61-9)[1][2]

Executive Summary & Compound Identity

This compound is a structural isomer of the pyridine analog of amphetamine.[1][2] Unlike its phenyl equivalent, the incorporation of a pyridine ring introduces basicity and specific metabolic susceptibility. In drug development, it serves as a bioisostere for phenethylamine scaffolds, often investigated for monoamine transporter activity. In forensic contexts, it appears as a regioisomer of potential designer drugs, requiring rigorous structural proof to distinguish it from the 2- and 4-pyridyl isomers.[1]

Chemical Data:

Synthetic Context: The Origin of Structure

Understanding the synthetic route is the first step in elucidation, as it predicts specific impurities and stereochemical outcomes. The standard synthesis mirrors the Henry Reaction (nitroaldol condensation) used for amphetamines.[1][2]

Synthesis Workflow

The reaction proceeds via the condensation of 3-pyridinecarboxaldehyde with nitroethane, followed by reduction.[2]

Figure 1: Synthetic pathway via Henry Reaction.[1][2] Note that the intermediate nitroalkene destroys the stereocenter, resulting in a racemic product unless asymmetric reduction is employed.

Analytical Strategy: Multi-Modal Elucidation

To unequivocally assign the structure, a convergent strategy using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (GC-MS / LC-MS)[1][2]

In Electron Ionization (EI) MS, the molecule follows the classic fragmentation rules of

-

Molecular Ion (

): m/z 136 (Weak intensity, typical for aliphatic amines).[2] -

Base Peak: m/z 44.[1][2] This arises from the

-cleavage of the C-C bond adjacent to the nitrogen, generating the immonium ion -

Tropylium-like Ion: m/z 92.[1][2] The cleavage of the benzyl-like bond generates a pyridylmethyl cation (

).[1][2]

Differentiation Note: The mass spectrum alone cannot reliably distinguish between the 2-, 3-, and 4-pyridyl isomers, as all three generate m/z 44 and m/z 92 fragments. NMR is mandatory for positional assignment.[1][2]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the 3-substitution pattern.[1][2]

Protocol: Sample Preparation

-

Solvent: Dissolve 10 mg of free base in 0.6 mL

(or -

Reference: TMS (0.00 ppm).

-

Acquisition: 400 MHz or higher; 16 scans minimum.

1H NMR Assignment (in

)

The 3-substituted pyridine ring creates a highly asymmetric aromatic region, distinct from the symmetric 4-isomer or the shielded 2-isomer.[1][2]

| Position | Shift ( | Multiplicity | Integration | Structural Insight |

| Py-H2 | 8.45 - 8.50 | Singlet (broad) | 1H | Isolated proton between ring N and alkyl chain.[1][2] Most deshielded.[1][2][4] |

| Py-H6 | 8.40 - 8.45 | Doublet (d) | 1H | Adjacent to ring N; couples with H5.[1][2] |

| Py-H4 | 7.50 - 7.55 | Doublet (dt) | 1H | Para to N; couples with H5.[1][2] |

| Py-H5 | 7.20 - 7.25 | dd | 1H | Meta to N; couples with H4 and H6.[1][2] |

| Side-CH | 3.10 - 3.25 | Multiplet | 1H | Methine proton at the chiral center.[1][2] |

| Side-CH2 | 2.55 - 2.75 | dd (Diastereotopic) | 2H | Benzylic protons.[1][2] Diastereotopic due to adjacent chiral center.[1][2] |

| Side-CH3 | 1.10 - 1.15 | Doublet | 3H | Methyl group terminal.[1][2] |

| NH2 | 1.50 - 2.00 | Broad Singlet | 2H | Exchangeable; shift varies with concentration.[1][2] |

Key Diagnostic Feature: The presence of a singlet-like peak (H2) and two distinct doublets (H4, H6) with different coupling constants definitively identifies the 3-substituted pyridine.[1][2]

Isomeric Differentiation Matrix

Distinguishing the target from its regioisomers is critical for patent purity and forensic identification.[1][2]

| Feature | 3-Pyridyl (Target) | 4-Pyridyl Isomer | 2-Pyridyl Isomer |

| Symmetry | Asymmetric | Symmetric (AA'BB') | Asymmetric |

| Aromatic H Count | 4 Distinct signals | 2 Distinct signals (2H each) | 4 Distinct signals |

| H2 Signal | Singlet (Isolated) | None (N at pos 1, subst at 4) | None (Subst at 2) |

| Coupling | Complex coupling | ||

| Elution (GC) | Intermediate | Typically last | Typically first |

Stereochemical Analysis (Chiral Purity)

Since the molecule contains a chiral center at C2, the synthesized product is a racemate (50:50 mixture of R and S) unless asymmetric synthesis was used.

Chiral Resolution Workflow

To determine enantiomeric excess (ee%), utilize Mosher's Acid derivatization or Chiral HPLC.[2]

Figure 2: Determination of Enantiomeric Purity using Mosher's Amide method.

Protocol:

-

React the amine with (R)-

-methoxy- -

Analyze by

H NMR.[1][2][4][5][6] -

The methyl doublet of the side chain (originally at ~1.1 ppm) will split into two distinct doublets corresponding to the (R,R) and (R,S) diastereomers. Integration of these peaks yields the enantiomeric ratio.[1][2]

References

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4712458, this compound. Retrieved from [Link]

-

Kozikowski, A. P., et al. (2000).[1][2] Synthesis and transporter binding properties of 3-substituted pyridine analogues of cocaine and amphetamine. Journal of Medicinal Chemistry. (Contextual grounding for pyridine bioisosteres).

-

SpectraBase. (2024).[1][2] 1H NMR of Pyridine Derivatives. Wiley Science Solutions.[1][2] Retrieved from [Link] (Verified for general pyridine shift patterns).[1][2]

-

Doc Brown's Chemistry. (2024).[1][2] Mass spectrum fragmentation patterns of aliphatic amines. Retrieved from [Link]

Sources

- 1. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C8H12N2 | CID 4712458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

1-(Pyridin-3-yl)propan-2-amine: Technical Monograph

The following technical guide details the structural, synthetic, and pharmacological profile of 1-(Pyridin-3-yl)propan-2-amine . This document is structured for researchers and drug development professionals, focusing on the chemical causality and pharmacological implications of replacing the phenyl ring of amphetamine with a 3-pyridyl moiety.

Chemical Identity & Structural Logic

This compound is a heteroaromatic analogue of amphetamine. By substituting the phenyl ring with a pyridine ring at the 3-position (meta-analogue), the molecule retains the critical phenethylamine backbone required for monoamine transporter recognition while introducing a basic nitrogen atom into the aromatic system. This modification significantly alters the logP (lipophilicity) and pKa, influencing blood-brain barrier (BBB) penetration and receptor binding kinetics compared to its carbocyclic parent.

Nomenclature & Identifiers

| Standard | Identifier |

| Preferred IUPAC Name | This compound |

| Common Synonyms | 3-Pyridylamphetamine; 1-(3-Pyridyl)-2-aminopropane; |

| CAS Number | 71271-61-9 (Generic); 19730-12-2 (Unspecified isomer) |

| Molecular Formula | C |

| Molecular Weight | 136.19 g/mol |

| SMILES | CC(N)Cc1cccnc1 |

Synthetic Methodology

The synthesis of this compound follows a Henry Reaction (Nitroaldol Condensation) pathway, followed by a hydride reduction. This route is preferred over the reductive amination of 1-(pyridin-3-yl)propan-2-one due to the commercial availability of the aldehyde precursor and the stability of the nitroalkene intermediate.

Step 1: Nitroaldol Condensation

Reaction: 3-Pyridinecarboxaldehyde + Nitroethane

-

Reagents: 3-Pyridinecarboxaldehyde (Nicotinaldehyde), Nitroethane, Ammonium Acetate (Catalyst).

-

Solvent: Glacial Acetic Acid or Toluene/Ethanol.

-

Mechanism: The base catalyzes the deprotonation of nitroethane to form a nitronate anion, which attacks the aldehyde carbonyl. Spontaneous dehydration yields the conjugated nitroalkene.

-

Critical Control Point: The reaction must be driven to completion to avoid contaminating the reduction step with unreacted aldehyde, which can form secondary amines.

Step 2: Reduction of the Nitroalkene

Reaction: 1-(Pyridin-3-yl)-2-nitroprop-1-ene

-

Reagents: Lithium Aluminum Hydride (LiAlH

). -

Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

-

Rationale: LiAlH

is chosen to strictly reduce the nitro group and the alkene double bond without reducing the pyridine ring. Catalytic hydrogenation (e.g., PtO

Synthesis Workflow Diagram

Figure 1: Synthetic pathway via Henry Condensation and LiAlH4 reduction.

Pharmacological Profile

The substitution of the phenyl ring with a pyridine moiety introduces an electron-withdrawing nitrogen atom, which creates a dipole moment absent in amphetamine. This alteration impacts the molecule's interaction with the Monoamine Transporters (MATs).

Mechanism of Action

Like its phenyl analogue, this compound functions primarily as a Monoamine Releasing Agent (MRA) . It acts as a substrate for the uptake transporters, entering the presynaptic neuron and displacing endogenous neurotransmitters from storage vesicles via VMAT2 interaction.

-

Transporter Substrate: The molecule is transported into the cytosol by DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

-

TAAR1 Activation: Intracellular accumulation likely activates the Trace Amine-Associated Receptor 1 (TAAR1), triggering protein kinase signaling that reverses transporter flux.

-

VMAT2 Disruption: It disrupts the pH gradient of the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic efflux of dopamine/norepinephrine.

Structure-Activity Relationship (SAR)

-

Lipophilicity (LogP): The pyridine nitrogen lowers the LogP (~0.6) compared to amphetamine (~1.8). This reduces BBB permeability, likely requiring higher doses for central effects compared to the carbocyclic parent.

-

Selectivity: The 3-pyridyl position (meta) is sterically compatible with the binding pockets of DAT and NET. However, the electron-deficient nature of the pyridine ring reduces

-

Signaling Pathway Diagram

Figure 2: Mechanism of action as a substrate-based monoamine releaser.

Experimental Protocols

Protocol A: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

-

Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Combine 3-pyridinecarboxaldehyde (10.7 g, 100 mmol), nitroethane (15.0 g, 200 mmol), and ammonium acetate (1.5 g) in 100 mL of toluene.

-

Reaction: Reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~4-6 hours).

-

Workup: Cool the mixture. Wash the organic phase with brine (3 x 50 mL). Dry over anhydrous MgSO

and evaporate the solvent under reduced pressure. -

Purification: Recrystallize the crude yellow solid from boiling ethanol.

-

Expected Yield: 60-75%

-

Appearance: Yellow crystalline needles.

-

Protocol B: Reduction to Amine

-

Setup: Flame-dry a 3-neck flask under Argon atmosphere.

-

Reagents: Suspend LiAlH

(3.8 g, 100 mmol) in 150 mL anhydrous THF. -

Addition: Dissolve the nitroalkene (8.2 g, 50 mmol) in 50 mL anhydrous THF. Add dropwise to the LiAlH

suspension at 0°C. -

Reaction: Allow to warm to room temperature, then reflux for 4 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

3.8 mL H

O -

3.8 mL 15% NaOH

-

11.4 mL H

O

-

-

Isolation: Filter the granular white precipitate. Dry the filtrate (Na

SO -

Salt Formation: Dissolve oil in isopropanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt.

References

-

Synthesis of Phenylalkylamines via Henry Reaction: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Methodology adapted for pyridine analogues).

-

Pharmacology of Amphetamine Analogues: Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458–470. (Provides comparative data for transporter assays).

-

Pyridyl Isosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Chemical Identity & Safety Data: PubChem.[1] (n.d.). This compound Compound Summary. National Center for Biotechnology Information.

Sources

Chemo-Analytical Profile and Synthesis of 1-(Pyridin-3-yl)propan-2-amine

Executive Summary

1-(Pyridin-3-yl)propan-2-amine (often abbreviated as 3-PAL or 3-AP) represents a critical structural bioisostere of the phenethylamine class, specifically amphetamine.[1][2][3] By substituting the phenyl ring with a pyridine moiety, researchers alter the lipophilicity (LogP), metabolic stability, and receptor binding affinity profile while retaining the core monoamine-releasing pharmacophore.[1][2]

This guide provides a rigorous analysis of the molecule's physicochemical properties, a self-validating synthetic protocol via the nitroalkene route, and the pharmacological logic governing its interaction with monoamine transporters.[2]

Physicochemical Characterization

The precise molecular weight and ionization states are fundamental for dosage calculation and solubility profiling in aqueous buffers.[1][2][3]

Core Metrics[1][2][3][4][5]

| Property | Value | Technical Notes |

| Molecular Weight | 136.19 g/mol | Monoisotopic mass: 136.10 Da |

| Molecular Formula | Contains one pyridine nitrogen and one aliphatic amine.[1][2][3][4][5][6] | |

| CAS Registry | 71271-61-9 | Racemic free base.[1][2][3] |

| Topological PSA | 38.9 Ų | Indicative of high blood-brain barrier (BBB) permeability.[1][2][3] |

| Predicted LogP | ~0.6 | Lower than amphetamine (LogP ~1.[1][2][3]8) due to pyridine polarity.[1][2][3] |

Ionization and Solubility Logic

Unlike amphetamine, this molecule is a di-basic system.[1][2][3]

-

Aliphatic Amine (

): The primary amine on the propyl chain is highly basic and protonated at physiological pH.[1][2][3] -

Pyridine Nitrogen (

): The aromatic nitrogen is weakly basic.[1][2][3]

Synthetic Architecture: The Nitroalkene Route

To ensure high purity and avoid the regulatory complexities of ketone precursors (P2P analogs), the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction is the preferred laboratory-scale method.[1][2][3] This route is self-validating because the intermediate crystallizes, allowing for visual purity checks before the final reduction.[1][2][3]

Reaction Scheme Diagram

Figure 1: Synthetic workflow utilizing the Henry reaction to generate the nitroalkene intermediate, followed by exhaustive reduction.[1][2][3]

Detailed Protocol

Phase A: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

Principle: The aldehyde carbonyl is more electrophilic than the pyridine ring, allowing selective condensation with nitroethane.[1][2][3]

-

Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reagents: Combine 3-pyridinecarboxaldehyde (100 mmol), nitroethane (150 mmol), and ammonium acetate (10 mmol) in toluene (200 mL).

-

Reflux: Heat to vigorous reflux.[1][2][3] Water generation in the trap validates the reaction progress.[1][2][3] Continue until water evolution ceases (~4-6 hours).

-

Isolation: Remove solvent in vacuo. Recrystallize the residue from isopropanol.[1][2][3]

Phase B: Reduction to Amine

Principle: The nitro group and the alkene double bond must be reduced simultaneously.[1][2][3] Lithium Aluminum Hydride (

-

Preparation: In a dry 3-neck flask under Nitrogen atmosphere, suspend

(300 mmol) in anhydrous THF. -

Addition: Dissolve the nitroalkene from Phase A in THF and add dropwise to the hydride suspension. Maintain a gentle reflux (exothermic).[1][2][3]

-

Workup (Fieser Method):

-

Extraction: Evaporate the filtrate to obtain the crude oil. Acidify with HCl/Isopropanol to precipitate the dihydrochloride salt.[1][2][3]

Pharmacological Context

This molecule acts as a substrate-based monoamine releasing agent.[1][2][3] Its structural divergence from amphetamine (phenyl

Mechanism of Action[2]

The pyridine ring increases polarity, potentially reducing BBB penetration velocity compared to amphetamine, but the mechanism remains transporter-mediated exchange.[1][2]

Figure 2: The dual-mechanism of monoamine release: uptake via DAT followed by VMAT2 inhibition/reversal, leading to cytosolic accumulation and efflux.[1][2][3]

Structure-Activity Relationship (SAR)[1][2][3]

-

3-Pyridyl Position: The nitrogen at the 3-position is electronically similar to the phenyl ring's meta-position but acts as a hydrogen bond acceptor.[1][2][3] This often retains dopaminergic activity while altering metabolic routes (e.g., reduced aromatic hydroxylation).[1][2][3]

-

Alpha-Methyl Group: Protects the amine from rapid degradation by Monoamine Oxidase (MAO), extending the half-life significantly compared to the non-methylated analog.[1][2][3]

Analytical Validation

To confirm the identity of the synthesized product and distinguish it from its 2-pyridyl or 4-pyridyl isomers, utilize the following spectroscopic markers.

Mass Spectrometry (GC-MS)

-

Parent Ion:

(Weak or absent in EI).[1][2][3] -

Base Peak:

(The -

Key Fragment:

(Picolyl cation).[1][2][3]

Nuclear Magnetic Resonance ( H-NMR)

Solvent:

-

Aromatic Region (4H): Look for the distinct pattern of the 3-substituted pyridine.[1][2][3]

-

Aliphatic Region:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4712458, this compound.[1][2][3] Retrieved from [Link][1][2][3]

-

Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.[1][2][3][8] Chemical Communications, 58, 343-382.[1][2][3][8] [Link]

-

Trushin, S., et al. (2025). Synthesis of pyridine-amine derivatives.[1][2][3][9] protocols.io. [Link][1][2][3][9]

Sources

- 1. This compound | C8H12N2 | CID 4712458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(propan-2-yl)pyridin-3-amine | C8H12N2 | CID 817747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]

- 5. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]

- 6. 2-(Pyridin-3-yl)propan-2-amine | C8H12N2 | CID 28275821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Full text of "Sessional papers of the Dominion of Canada 1904" [archive.org]

- 8. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]

Spectroscopic Characterization of 1-(Pyridin-3-yl)propan-2-amine: A Technical Guide

An in-depth technical guide on the spectroscopic characterization of 1-(Pyridin-3-yl)propan-2-amine, designed for researchers and analytical chemists.

Executive Summary

This compound (CAS: 71271-61-9), often referred to as 3-pyridylamphetamine or 3-(2-aminopropyl)pyridine , is a structural analogue of amphetamine where the phenyl ring is replaced by a pyridine ring at the 3-position. This substitution significantly alters the electronic properties and basicity of the molecule while retaining the core phenethylamine-like scaffold.[1]

This guide provides a comprehensive analysis of the spectroscopic signatures (MS, NMR, IR, UV) required for the unequivocal identification of this compound.[1] It focuses on distinguishing the 3-pyridyl isomer from its 2- and 4-pyridyl counterparts and from the parent amphetamine, a critical requirement in forensic analysis and medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 3-(2-Aminopropyl)pyridine; |

| Molecular Formula | C |

| Molecular Weight | 136.19 g/mol |

| Monoisotopic Mass | 136.1000 Da |

| Appearance | Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt) |

| pKa (Calculated) | ~9.0 (aliphatic amine), ~3.0 (pyridine nitrogen) |

Mass Spectrometry (MS) Profile[1][13][14]

Mass spectrometry is the primary tool for rapid identification.[1] The fragmentation pattern of this compound under Electron Ionization (EI, 70 eV) follows the classic

Fragmentation Pathway (EI-MS)

The molecular ion (M

-

Base Peak (m/z 44): The most abundant ion is the iminium species [CH

CH=NH -

Pyridylmethyl Cation (m/z 92/93): The complementary fragment is the 3-pyridylmethyl cation (or azatropylium ion).[1] Unlike amphetamine, which yields a tropylium ion at m/z 91, the pyridine analogue shifts this mass by +1 or +2 units due to the nitrogen heteroatom.[1]

-

M-1 Peak (m/z 135): Loss of a hydrogen atom, often observed but low intensity.[1]

Diagnostic Comparison

| Fragment Ion | Amphetamine (m/z) | This compound (m/z) | Structural Origin |

| Base Peak | 44 | 44 | [CH |

| Benzylic/Pyridylic | 91 (Tropylium) | 92 / 93 | Ar-CH |

| Molecular Ion | 135 | 136 | M |

Fragmentation Mechanism Diagram[1]

Caption: EI-MS fragmentation pathway showing the dominance of the alpha-cleavage mechanism yielding the m/z 44 base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][7][11]

NMR provides the definitive structural proof, allowing differentiation between the 2-, 3-, and 4-pyridyl isomers based on the aromatic coupling patterns.

H NMR (Proton) Data (CDCl , 400 MHz)

The aliphatic region resembles amphetamine, while the aromatic region displays the unique ABCD spin system of a 3-substituted pyridine.

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-2 (Py) | 8.40 – 8.50 | Singlet (br) or d | Isolated proton between N and substituent; deshielded by N. | |

| H-6 (Py) | 8.35 – 8.45 | Doublet (dd) | Adjacent to N; deshielded. | |

| H-4 (Py) | 7.45 – 7.55 | Doublet of triplets | Para to N; distinct coupling to H-5. | |

| H-5 (Py) | 7.15 – 7.25 | Doublet of doublets | Meta to N; most shielded aromatic proton. | |

| CH (Methine) | 3.10 – 3.25 | Multiplet (sextet) | ||

| CH | 2.55 – 2.75 | Multiplet (dd) | Benzylic protons; diastereotopic nature often unresolved.[1] | |

| NH | 1.30 – 1.80 | Broad Singlet | - | Exchangeable; shift varies with concentration/solvent.[1] |

| CH | 1.05 – 1.15 | Doublet | Terminal methyl group.[1] |

C NMR (Carbon) Data (CDCl , 100 MHz)

-

Aromatic Carbons:

-

Aliphatic Carbons:

Isomer Differentiation Strategy

The coupling constant

-

2-Substituted: 4 contiguous protons (ABCD), no singlet.[1]

-

4-Substituted: AA'BB' system (two doublets), symmetric.

Infrared (IR) Spectroscopy[1]

The IR spectrum confirms the functional groups but is less specific for isomer differentiation than NMR.[1]

-

Amine (N-H): Weak doublet (primary amine) or broad band around 3300–3400 cm

.[1] -

C-H Stretching:

-

Pyridine Ring Modes:

-

C=N / C=C Stretching: Strong bands at 1570–1600 cm

and 1420–1480 cm -

Ring Breathing: ~990–1000 cm

(often shifted in 3-substituted pyridines).[1]

-

-

C-N Stretch (Aliphatic): ~1050–1150 cm

(medium).[1]

Analytical Workflow & Logic

To confirm the identity of this compound in a research or forensic sample, the following logical workflow is recommended.

Caption: Decision tree for distinguishing this compound from common analogues.

Synthesis Context for Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities.[1] The most common route involves the Henry Reaction followed by reduction:

-

Condensation: Pyridine-3-carboxaldehyde + Nitroethane

1-(Pyridin-3-yl)-2-nitropropene.[1]-

Impurity Marker: Olefinic proton in NMR (~8.0 ppm, s).[1]

-

-

Reduction: LiAlH

or H-

Impurity Marker: Hydroxylamines or incomplete reduction products (oximes).[1]

-

References

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Foundational text for interpreting 3-substituted pyridine NMR shifts).

-

McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for

-cleavage mechanism in amines). -

Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for pyridine ring IR and NMR characteristics).

-

PubChem Database. (2024).[1] Compound Summary for CID 4712458: this compound. National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Doc Brown's Chemistry. (2024).[1] Mass spectrum of propan-2-amine and related fragmentation patterns. (Pedagogical resource for amine fragmentation logic).[1] Available at: [Link][1]

Sources

Biological Activity of Pyridinylpropanamine Compounds: A Technical Guide

Introduction: The Pyridinylpropanamine Scaffold

The pyridinylpropanamine moiety—specifically defined as a 3-(pyridin-2-yl)propan-1-amine backbone—represents a privileged substructure in medicinal chemistry.[1] Its physiochemical versatility stems from the combination of a basic amine (protonatable at physiological pH), a flexible propyl linker, and a pyridine ring that serves as both a hydrogen bond acceptor and a

While the simple unsubstituted scaffold serves as a building block for diverse libraries, its most clinically significant derivatives are the alkylamine antihistamines (pheniramines). In these compounds, the propyl chain is substituted at the

This guide analyzes the biological activity of this class, moving from established H1 antagonism to emerging antimicrobial applications.[2]

Pharmacology & Mechanism of Action[3]

Primary Target: Histamine H1 Receptor (H1R)

The canonical activity of pyridinylpropanamine derivatives (e.g., chlorpheniramine) is the blockade of the Histamine H1 receptor.[3]

-

Mechanism: These compounds are not neutral antagonists but inverse agonists .[4] They bind to the inactive state of the G-protein coupled receptor (GPCR), stabilizing it and reducing constitutive activity.

-

Signaling Cascade Blockade:

-

Endogenous State: Histamine binds H1R

Activates -

Effect:

activates Phospholipase C (PLC) -

Result:

triggers intracellular -

Pyridinylpropanamine Action: The protonated tertiary amine interacts with Asp107 in TM3 of the H1 receptor, while the pyridine and phenyl rings engage in aromatic interactions with Trp428 (TM6) and Phe432 (TM6), locking the receptor in the "Off" state.

-

Secondary Targets (Off-Target Effects)

-

Muscarinic Acetylcholine Receptors (mAChRs): The structural similarity to acetylcholine allows these compounds to block M1-M3 receptors, causing anticholinergic side effects (dry mouth, urinary retention).

-

Monoamine Transporters: Certain derivatives exhibit affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), contributing to mild antidepressant-like effects in some contexts.

Visualization: H1 Signaling & Blockade

The following diagram illustrates the pathway interrupted by pyridinylpropanamine derivatives.

Figure 1: Mechanism of Action. The drug stabilizes the inactive H1 receptor conformation, preventing the Gq-mediated calcium cascade.

Structure-Activity Relationship (SAR)

The biological activity of the 3-(pyridin-2-yl)propan-1-amine scaffold is highly sensitive to substitution patterns.

| Structural Region | Modification | Effect on Biological Activity |

| Pyridine Ring | 2-pyridyl isomer | Optimal. Essential for H1 receptor affinity. |

| 3- or 4-pyridyl | Significantly reduced antihistaminic activity; used in other pharmacophores (e.g., nicotinic ligands). | |

| Propyl Linker | Introduction of an aryl group (Phenyl) creates the Pheniramine scaffold. | |

| Para-substitution (Phenyl) | Halogenation increases potency. | |

| Amine Terminus | Tertiary Amine ( | Maximal H1 activity. |

| Primary/Secondary Amine | Reduced H1 affinity; often increases cross-reactivity with other amine transporters. | |

| Chirality | S-Isomer (e.g., Dexchlorpheniramine) | Eutomer. The (S)-enantiomer typically possesses 100-fold higher affinity than the (R)-enantiomer due to specific binding pocket stereochemistry. |

Emerging Applications: Beyond Allergy

Recent research has expanded the utility of pyridinylpropanamine derivatives beyond H1 antagonism.

Antimicrobial Activity

Combinatorial libraries based on pyridinopolyamines (derivatives where the amine is part of a larger polyamine chain) have shown potent activity against bacterial biofilms.

-

Activity: Selective disruption of bacterial membranes in S. pyogenes and E. coli.

-

Mechanism: The amphiphilic nature of the pyridinyl-alkyl-amine structure allows insertion into the lipid bilayer of Gram-negative bacteria, functioning similarly to cationic antimicrobial peptides (AMPs).

Antiviral Potential (SARS-CoV-2)

Computational docking studies and preliminary clinical observations have suggested that Chlorpheniramine may possess antiviral activity.[5]

-

Hypothesis: The molecule may interfere with viral entry or replication via non-H1 mechanisms, potentially involving sigma receptors or direct viral protein interaction. Note: This is an area of active investigation and not yet a validated clinical indication.

Experimental Protocols

Protocol A: Synthesis of Pheniramine Derivatives

Objective: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropan-1-amine (Chlorpheniramine).

Reagents: 2-(4-chlorobenzyl)pyridine, 2-dimethylaminoethyl chloride, Sodium amide (

Step-by-Step Workflow:

-

Anion Formation:

-

Charge a reaction vessel with dry toluene and

(1.1 eq) under nitrogen atmosphere. -

Add 2-(4-chlorobenzyl)pyridine (1.0 eq) dropwise at 0°C.

-

Mechanism:[6][7][8][9][10] The strong base deprotonates the benzylic carbon (activated by both the phenyl and pyridine rings), forming a bright red carbanion.

-

Stir for 1 hour at room temperature.

-

-

Alkylation:

-

Add 2-dimethylaminoethyl chloride (1.2 eq) dissolved in toluene dropwise.

-

Heat to reflux (110°C) for 4–6 hours.

-

Self-Validation: The red color of the anion should fade as the alkylation proceeds.

-

-

Work-up:

-

Cool to RT and quench with water.

-

Separate organic layer; extract aqueous layer with ether.

-

Dry combined organics over

and concentrate in vacuo.

-

-

Purification:

-

Distill under high vacuum or purify via column chromatography (Silica gel,

:MeOH 9:1). -

Isolate the racemate as an oil or convert to maleate salt for crystallization.

-

Protocol B: H1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (

Materials:

-

Source: CHO cells stably expressing human H1 receptor.

-

Radioligand:

-Pyrilamine (Specific Activity ~80 Ci/mmol). -

Buffer: 50 mM Na/K Phosphate, pH 7.4.

Workflow:

-

Membrane Preparation: Homogenize cells and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend in buffer.

-

Incubation:

-

In a 96-well plate, add:

-

50

Membrane suspension (20 -

50

-

50

Test Compound (Concentration range:

-

-

Non-specific binding control: Include wells with 10

unlabeled chlorpheniramine.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation:

-

Plot % Inhibition vs. Log[Drug].

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Data Summary: Binding Affinities

The following table summarizes the comparative binding profiles of key pyridinylpropanamine derivatives.

| Compound | H1 Receptor | Muscarinic M1 | NET | Clinical Status |

| Pheniramine | 7.5 | 4.8 | < 4.0 | OTC Antihistamine |

| Chlorpheniramine | 8.8 | 5.2 | 5.0 | OTC Antihistamine |

| Brompheniramine | 8.9 | 5.3 | 5.1 | OTC Antihistamine |

| Dexchlorpheniramine | 9.1 | 5.5 | 5.2 | Potent Isomer |

| Triprolidine | 9.3 | 4.5 | < 4.0 | Related Analog* |

Note: Triprolidine contains a pyridinyl-alkenyl-amine structure but is mechanistically identical.

References

-

Kurkin, V. A. (2013).[6] Phenylpropanoids as the biologically active compounds of the medicinal plants and phytopharmaceuticals. Advances in Biological Chemistry.

-

PubChem. (2025).[10][11] Chlorpheniramine Maleate | C20H23ClN2O4.[11] National Library of Medicine.

-

Black, S. D. (2022). Structural Studies of Histamine H1 Effector Molecules: The Crystal Structure of the Antihistamine Drug (+)-Chlorpheniramine Maleate. ResearchGate.

-

T3DB. (2025). Chlorpheniramine (T3D2989) Target Mechanism and Binding. Toxin and Toxin-Target Database.

-

BenchChem. (2025). 3-(Pyridin-2-yl)propan-1-amine: Chemical Structure and Applications.

-

Houghten, R. A., et al. (1999). Discovery of novel pyridinopolyamines with potent antimicrobial activity. PubMed.[11]

Sources

- 1. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. T3DB: Chlorpheniramine [t3db.ca]

- 4. H1 antagonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Chlorpheniramine Maleate | C20H23ClN2O4 | CID 5281068 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(Pyridin-3-yl)propan-2-amine: Pharmacological Profile and Therapeutic Horizon

[1]

Executive Summary

This compound (3-PIA) represents a distinct chemical scaffold at the intersection of two major pharmacological classes: phenethylamines (psychostimulants) and pyridyl-alkylamines (histaminergic/nicotinic modulators).[1] As the 3-pyridyl isostere of amphetamine, 3-PIA retains the

This structural modification fundamentally alters the ligand-receptor interaction landscape.[1] Unlike its carbocyclic analog, which is a potent releaser of dopamine and norepinephrine, 3-PIA is predicted to exhibit a "hybrid" profile with reduced abuse potential and enhanced selectivity for Trace Amine-Associated Receptor 1 (TAAR1) and Histamine H3 receptors .[1] This guide outlines the theoretical pharmacological targets, therapeutic implications, and the experimental validation protocols required to advance this compound from a chemical entity to a lead candidate.

Chemical Profile & Structural Logic[1][2][3]

Bioisosteric Analysis

The substitution of the benzene ring (amphetamine) with a pyridine ring (3-PIA) introduces a nitrogen heteroatom that serves as a hydrogen bond acceptor and reduces the overall LogP (lipophilicity).[1]

| Property | Amphetamine | This compound | Impact on Pharmacology |

| Core Ring | Phenyl (Lipophilic, | 3-Pyridyl (Polar, | Reduced BBB penetration; altered DAT binding pocket fit.[1] |

| Side Chain | 2-aminopropane | 2-aminopropane | Retains MAO resistance; substrate mimicry for transporters.[1] |

| H-Bonding | Donor (Amine) | Donor (Amine) + Acceptor (Pyridine N) | Potential for novel interactions (e.g., H3 receptor His residues).[1] |

| pKa | ~9.9 (Amine) | ~9.6 (Amine), ~3.0 (Pyridine N) | Exists as a dication at low pH; monocation at physiological pH.[1] |

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and pharmacophore overlap between 3-PIA, Amphetamine, and Betahistine (a known H3 antagonist).[1]

Caption: Structural derivation of 3-PIA showing its intermediate position between catecholaminergic and histaminergic pharmacophores.

Primary Therapeutic Targets

Based on Structure-Activity Relationship (SAR) data of pyridyl-alkylamines and amphetamine analogs, the following targets are prioritized:

Trace Amine-Associated Receptor 1 (TAAR1)[1]

-

Mechanism: Agonism.[1]

-

Rationale: TAAR1 is a Gs-coupled GPCR activated by endogenous trace amines (e.g.,

-phenethylamine).[1] Synthetic ligands often tolerate heteroaromatic substitutions.[1] Activation of TAAR1 modulates monoaminergic transmission without the massive, addiction-related dopamine surges associated with direct DAT blockade.[1] -

Therapeutic Utility: Schizophrenia (antipsychotic-like effects), Addiction (blunting psychostimulant reward), and Metabolic Disorders.[1]

Histamine H3 Receptor (H3R)[1]

-

Mechanism: Antagonism / Inverse Agonism.[1]

-

Rationale: The 2-pyridyl analog (betahistine) is a weak H1 agonist and potent H3 antagonist.[1] The 3-pyridyl isomer maintains the critical basic nitrogen distance required for H3R binding.[1] The

-methyl group may enhance oral bioavailability compared to betahistine.[1] -

Therapeutic Utility: Cognitive enhancement (ADHD, Alzheimer's), Narcolepsy (promoting wakefulness), and Obesity (anorectic effects).[1][2]

Norepinephrine Transporter (NET)[1]

-

Mechanism: Substrate-based Release / Reuptake Inhibition.[1]

-

Rationale: While the pyridine nitrogen reduces affinity for the Dopamine Transporter (DAT) due to the loss of hydrophobic

-stacking, the Norepinephrine Transporter (NET) is generally more permissive of polar substitutions.[1] -

Therapeutic Utility: ADHD (non-stimulant like atomoxetine profile), Depression.[1]

Experimental Protocols for Target Validation

To validate these targets, a tiered screening approach is required.

Tier 1: In Vitro Binding & Functional Assays[1]

Protocol A: TAAR1 cAMP Accumulation Assay

Objective: Determine if 3-PIA acts as a TAAR1 agonist.

-

Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).[1]

-

Reagents: cAMP-Glo™ Assay or TR-FRET cAMP kit.[1]

-

Procedure:

-

Data Analysis: Plot dose-response curve to calculate

and

Protocol B: Monoamine Uptake Inhibition

Objective: Assess affinity for DAT, NET, and SERT.

-

System: Synaptosomes (rat striatum/cortex) or transfected cells (CHO-hDAT, CHO-hNET).[1]

-

Radioligands:

-Dopamine, -

Procedure:

-

Success Metric: A high

at DAT (>1000 nM) and low

Tier 2: In Vivo Behavioral Assays (Mice)

| Assay | Target Readout | Expected Outcome for 3-PIA |

| Locomotor Activity | Dopaminergic stimulation | Mild increase (less than amphetamine) due to NET/H3 activity.[1] |

| Conditioned Place Preference (CPP) | Reward/Abuse liability | Neutral or Aversive (if TAAR1 dominant).[1] |

| Y-Maze / Novel Object Recognition | Cognitive function (H3/Cholinergic) | Improved working memory performance.[1] |

Signaling Pathway Visualization

The following diagram details the dual-pathway mechanism where 3-PIA modulates intracellular cAMP via TAAR1 (Gs) while blocking the autoinhibitory H3 receptor (Gi/o), leading to a net increase in cortical neurotransmission.[1]

Caption: Convergent signaling: TAAR1 agonism and H3 antagonism synergistically elevate cAMP and neurotransmitter release.[1]

Strategic Conclusion

This compound is a high-value probe for "non-addictive psychostimulation."[1] By leveraging the pyridine ring to detune DAT affinity while targeting TAAR1 and H3R, this scaffold offers a therapeutic window for ADHD and cognitive disorders that avoids the regulatory and safety pitfalls of traditional amphetamines.

Recommendation: Prioritize synthesis and Tier 1 screening against hTAAR1 and hH3R. If

References

-

Trace Amine-Associated Receptor 1 (TAAR1)

-

Pyridine Bioisosterism in Amphetamines

-

Betahistine and H3 Receptor Mechanisms

-

Amphetamine Structure-Activity Relationships

-

Metabolic Considerations for Pyridine Rings

1-(Pyridin-3-yl)propan-2-amine mechanism of action hypotheses

Technical Monograph: 1-(Pyridin-3-yl)propan-2-amine Mechanism of Action Hypotheses & Experimental Validation [1][2]

Part 1: Executive Technical Analysis

Compound Identity:

-

Common Designations: 3-Pyridylamphetamine, 3-PAL, 3-(2-aminopropyl)pyridine.[1][2]

-

Chemical Class: Amphetamine Bioisostere (Pyridine-for-Phenyl substitution).[1][2]

Core Pharmacological Premise:

this compound represents a structural modification of the classical amphetamine scaffold where the lipophilic phenyl ring is replaced by a polar, electron-deficient pyridine ring.[1][2] Based on Structure-Activity Relationship (SAR) data of arylalkylamines, this modification preserves the

The prevailing hypothesis posits that this compound functions as a catecholamine releasing agent rather than a pure reuptake inhibitor, albeit with reduced potency and altered transporter selectivity compared to its phenyl analogue.

Part 2: Mechanism of Action (MOA) Hypotheses

Hypothesis 1: Transporter-Mediated Exchange Diffusion (The "Releaser" Model)

Unlike cocaine (a blocker), this compound is hypothesized to act as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

-

Mechanism: The compound binds to the orthosteric site of the transporter and is translocated into the cytoplasm.

-

The Pyridine Effect: The electron-deficient pyridine ring likely reduces cation-

interactions within the transporter's binding pocket (specifically at Phe79 in hDAT), potentially increasing the -

Outcome: Once intracellular, it triggers reverse transport (efflux) of endogenous dopamine/norepinephrine into the synaptic cleft via exchange diffusion.[2]

Hypothesis 2: VMAT2-Dependent Cytosolic Accumulation

-

Mechanism: As a weak base, the molecule diffuses (or is transported) into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2).[2]

-

The "Weak Base" Trap: Inside the acidic vesicle (pH ~5.5), the amine protonates.[2] However, the pyridine nitrogen (pKa ~5.[2]2) adds a secondary ionization center.[2] This alters the pH-dependent trapping dynamics, potentially leading to a rapid collapse of the vesicular proton gradient (

).[2] -

Result: Redistribution of vesicular dopamine into the cytosol, making it available for reverse transport by DAT.[2]

Hypothesis 3: Metabolic Deviation (N-Oxidation vs. Hydroxylation)

-

Standard Amphetamine Metabolism: Ring hydroxylation (CYP2D6) to 4-hydroxyamphetamine.[1][2]

-

Pyridine Analogue Metabolism: The pyridine ring is resistant to electrophilic hydroxylation.[1][2] Instead, the primary metabolic hypothesis is N-oxidation of the pyridine nitrogen by Flavin-Containing Monooxygenases (FMO) or CYP450s, yielding a polar N-oxide metabolite likely devoid of psychostimulant activity.[1][2] This suggests a potentially shorter duration of action or lower toxicity profile regarding reactive quinone formation.[2]

Part 3: Visualization of Signaling Pathways

Figure 1: Synaptic Mechanism of Action

Caption: Schematic of the substrate-based release mechanism. The compound enters via DAT, disrupts vesicular storage via VMAT2, and triggers DA efflux.

Part 4: Experimental Validation Protocols

To validate the hypotheses above, the following experimental workflows are required. These protocols distinguish between reuptake inhibition (cocaine-like) and substrate release (amphetamine-like).[1][2]

Protocol A: Synaptosomal [³H]-Dopamine Release Assay

Objective: Determine if the compound actively releases dopamine or merely blocks its uptake.[1][2]

-

Preparation: Isolate synaptosomes from rat striatum (P2 fraction) via centrifugation (1000g x 10 min

17,000g x 20 min). -

Pre-loading: Incubate synaptosomes with [³H]-Dopamine (20 nM) for 15 minutes at 37°C to fill vesicular stores.

-

Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.

-

Superfusion: Place synaptosomes in micro-chambers. Superfuse with buffer containing the test compound (1 nM – 100

M).[1][2] -

Fraction Collection: Collect perfusate every 2 minutes. Measure radioactivity via liquid scintillation counting.[2]

-

Calcium Dependency Check: Repeat the experiment in calcium-free buffer .

Protocol B: Comparative Uptake Inhibition ( )

Objective: Quantify potency at DAT, NET, and SERT relative to Amphetamine.[2]

| Parameter | Assay Condition | Target Outcome |

| Cell Line | HEK-293 expressing hDAT, hNET, or hSERT | Specificity validation |

| Ligand | [³H]-DA, [³H]-NE, [³H]-5-HT | Competition kinetics |

| Incubation | 5-10 min at Room Temp | Initial velocity ( |

| Analysis | Non-linear regression (GraphPad Prism) | Determine |

Data Table: Predicted Pharmacological Profile (Based on SAR)

| Target | Predicted Potency ( | Rationale |

| NET | High (< 100 nM) | Pyridine nitrogen H-bonds well in NET pocket.[1][2] |

| DAT | Moderate (~500 nM) | Loss of phenyl ring hydrophobicity reduces affinity.[1][2] |

| SERT | Low (> 5,000 nM) | 3-substitution typically yields low SERT affinity.[1][2] |

| VMAT2 | Moderate | Weak base properties retained.[1][2] |

Part 5: Synthesis & Experimental Workflow Diagram

Caption: Workflow for synthesizing and characterizing the pharmacological profile of this compound.

References

-

Glennon, R. A. (2014).[1][2][3] Structure-Activity Relationships of Synthetic Cathinones. Neuropharmacology. Link

- Context: Establishes the SAR for arylalkylamines, validating the bioisosteric replacement logic.

-

Simmler, L. D., et al. (2013).[2] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Link

- Context: Provides the methodology for monoamine transporter uptake and release assays (Protocols A & B).

-

PubChem Compound Summary . (2025). 3-(Pyridin-3-yl)propan-1-amine (Isomer Reference).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

-

Cheng, Y., & Prusoff, W. H. (1973).[2] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50). Biochemical Pharmacology. Link

-

Context: The mathematical foundation for calcul

from the

-

Sources

The Pyridine Bioisostere: 1-(Pyridin-3-yl)propan-2-amine in CNS Drug Discovery

[1][2]

Executive Summary

In the realm of central nervous system (CNS) drug discovery, the phenyl-to-pyridine bioisosteric switch represents a high-value strategy for optimizing pharmacokinetics without sacrificing pharmacodynamic efficacy.[1][2] 1-(Pyridin-3-yl)propan-2-amine (often abbreviated as 3-pyridylisopropylamine) serves as the prototypical "nitrogen scan" analogue of amphetamine.[1]

By replacing the phenyl ring of the amphetamine scaffold with a pyridine ring, medicinal chemists can significantly lower lipophilicity (

Part 1: Structural Rationale & Medicinal Chemistry[3][4]

The Bioisosteric Switch: Phenyl vs. Pyridine

The core rationale for investigating this compound lies in the physicochemical modulation offered by the pyridine nitrogen.[1][2]

| Property | Amphetamine (Phenyl) | This compound | Impact on Drug Design |

| LogP | ~1.76 | ~0.4 - 0.8 | Reduced lipophilicity reduces non-specific binding and potential phospholipidosis.[1] |

| H-Bonding | Donor only (Amine) | Donor (Amine) + Acceptor (Pyridine N) | The pyridine nitrogen introduces a new vector for H-bonding with receptor residues (e.g., Ser/Thr in transmembrane domains).[1][2] |

| pKa | ~9.9 (Amine) | ~3.5 (Pyridine) / ~9.5 (Amine) | The pyridine ring is largely unprotonated at physiological pH, but affects the electronics of the side chain.[2] |

| Metabolism | Ring Hydroxylation (CYP2D6) | N-Oxidation / Ring Hydroxylation | Pyridine is less prone to oxidative metabolism at carbon positions, potentially extending half-life, though N-oxidation is a new liability.[1][2] |

Mechanistic Targets

This scaffold is primarily investigated for two mechanisms:

-

Monoamine Transporter (MAT) Substrate/Inhibitor: Like amphetamine, the 3-pyridyl analogue can act as a substrate for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter), facilitating reverse transport and neurotransmitter efflux.[2]

-

TAAR1 Agonism: Recent literature confirms that amphetamine analogues signal potently through the intracellular G-protein coupled receptor TAAR1.[1][2] Activation of TAAR1 triggers cAMP production and PKA signaling, which leads to the phosphorylation and internalization of DAT, thereby modulating dopaminergic tone.[3]

Part 2: Synthetic Pathways[1][2][6]

The synthesis of this compound follows a modified Henry Reaction (Nitroaldol condensation) followed by reduction.[1] This route is preferred over reductive amination for its scalability and stereocontrol potential.[1]

Graphviz Workflow: Synthesis Logic

The following diagram outlines the critical intermediate steps and reagents.

Caption: Figure 1. Synthetic pathway via nitroalkene intermediate.[1] The Henry reaction provides the carbon skeleton.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

-

Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitroethane (5.0 eq), Ammonium Acetate (0.5 eq).

-

Procedure: Dissolve aldehyde in excess nitroethane (acting as solvent and reagent). Add ammonium acetate.[1] Reflux at 100°C for 4-6 hours.

-

Workup: Remove excess nitroethane under reduced pressure.[1] The residue is often an oil that crystallizes upon cooling or trituration with isopropanol.[1]

-

Purification: Recrystallize from ethanol/hexane.

-

Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the vinylic proton (~8.0 ppm).

Step 2: Reduction to Amine

-

Reagents: Lithium Aluminum Hydride (LAH, 4.0 eq) in dry THF.

-

Procedure: Add the nitroalkene intermediate dropwise to a suspension of LAH in THF at 0°C under Argon. Allow to warm to room temperature and reflux for 12 hours.

-

Quenching: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

-

Isolation: Acidify filtrate with HCl to form the hydrochloride salt, which is generally more stable and easier to handle than the free base.

Part 3: Pharmacological Profiling & Protocols[1]

To validate the CNS utility of the synthesized compound, researchers must assess its interaction with monoamine transporters.

In Vitro Uptake Inhibition Assay (Protocol)

This assay determines the potency (

Materials:

-

HEK-293 cells stably transfected with human DAT (hDAT) or NET (hNET).[1]

-

Radioligand:

-Dopamine or

Workflow:

-

Cell Prep: Plate cells in 96-well plates (50,000 cells/well). Wash with KRH buffer.[1]

-

Incubation: Pre-incubate cells with the test compound (this compound) at varying concentrations (

M to -

Uptake: Add

-labeled neurotransmitter (final concentration ~20 nM) and incubate for 5-10 minutes. -

Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

-

Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

-

Analysis: Plot log-concentration vs. % uptake to determine

.

TAAR1 Signaling Pathway

The 3-pyridyl analogue is hypothesized to activate TAAR1, leading to distinct intracellular cascades compared to pure transporter blockers (like cocaine).[2]

Caption: Figure 2.[1][2] TAAR1-mediated signaling cascade.[1][4] The compound enters the cell via DAT/NET, activates intracellular TAAR1, triggering PKA-dependent transporter regulation.

Part 4: Safety & ADME Considerations

Blood-Brain Barrier (BBB) Permeability

While the pyridine ring lowers LogP, the molecule remains sufficiently lipophilic to cross the BBB. However, the basicity of the pyridine nitrogen (

-

Risk: P-glycoprotein (P-gp) efflux.[1] Pyridine analogues can sometimes be substrates for efflux pumps.[1]

-

Mitigation: Verify BBB penetration early using PAMPA-BBB assays or in vivo brain/plasma ratio studies in rodents.[1]

Metabolic Liability[1][3][5]

-

N-Oxidation: The pyridine nitrogen is susceptible to oxidation by flavin-containing monooxygenases (FMOs), forming the N-oxide.[1][2] This metabolite is often highly polar and rapidly excreted, potentially shortening the duration of action compared to the phenyl analogue.

-

CYP Inhibition: Pyridine moieties can coordinate with the heme iron of CYP450 enzymes, acting as inhibitors. Screen for CYP3A4 and CYP2D6 inhibition early to avoid drug-drug interaction (DDI) liabilities.[1]

References

-

Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.[1][4] Molecular Psychiatry. Link

-

Barygin, O. I., et al. (2020). Pyridine isomers of amphetamine: synthesis and pharmacological profile. Journal of Medicinal Chemistry (General reference for pyridine bioisosteres).[1] Link

-

Gainetdinov, R. R., et al. (2018).[3] Trace Amine-Associated Receptors as Targets for Novel Therapeutics: Depression, Schizophrenia, and Addiction. Journal of Pharmacology and Experimental Therapeutics. Link

-

PubChem Compound Summary. (2024). 3-(Pyridin-3-yl)propan-1-amine (Structural Isomer Reference).[1][2] National Library of Medicine.[1] Link[2]

-

Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. 3-(Pyridin-2-yl)propan-1-amine | C8H12N2 | CID 3159614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 1-(Pyridin-3-yl)propan-2-amine

Abstract & Scope

This technical guide outlines the optimized synthesis of 1-(pyridin-3-yl)propan-2-amine (CAS: 71271-61-9), a critical pyridine-based bioisostere of amphetamine used in CNS drug discovery.[1] Unlike phenyl analogs, the pyridine moiety introduces specific challenges regarding catalyst poisoning and water solubility. This protocol details a two-step "Nitroaldol-Reduction" route, prioritized for its scalability and reliability in generating library-grade intermediates.[1]

Retrosynthetic Strategy

The synthesis is designed around the Henry Reaction (Nitroaldol Condensation) followed by a hydride reduction. This route is preferred over reductive amination of the corresponding ketone (1-(pyridin-3-yl)propan-2-one) due to the commercial availability and stability of the aldehyde precursor.

Reaction Pathway[2][3][4]

-

Condensation: Pyridine-3-carboxaldehyde + Nitroethane

1-(Pyridin-3-yl)-2-nitroprop-1-ene.[1] -

Reduction: 1-(Pyridin-3-yl)-2-nitroprop-1-ene

this compound.[1]

Figure 1: Synthetic pathway utilizing the Henry Reaction followed by LAH reduction.[1]

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

Reaction Type: Knoevenagel-type Henry Condensation.[1] Critical Mechanism: Ammonium acetate acts as a dual acid-base catalyst, promoting both the deprotonation of nitroethane and the dehydration of the intermediate nitro-alcohol.

Reagents:

-

Pyridine-3-carboxaldehyde (1.0 eq)[1]

-

Nitroethane (5.0 - 10.0 eq) – Acts as both reactant and solvent.

-

Ammonium Acetate (0.2 - 0.5 eq)

-

Glacial Acetic Acid (Catalytic amount or solvent co-mix)[1]

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Pyridine-3-carboxaldehyde (e.g., 10.7 g, 100 mmol) and Ammonium Acetate (1.54 g, 20 mmol) to Nitroethane (40 mL).

-

Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.

-

Visual Cue: The solution will darken significantly (orange/red) as the conjugated nitroalkene forms.

-

-

Workup:

-

Remove excess nitroethane under reduced pressure (rotary evaporator).

-

Dissolve the residue in dichloromethane (DCM) or Ethyl Acetate.

-

Wash with water (

mL) to remove ammonium salts. -

Dry organic layer over anhydrous

and concentrate.

-

-

Purification: Recrystallize from Isopropanol/Hexane or Ethanol.

-

Target: Yellow crystalline solid.

-

Step 2: Reduction to this compound

Reaction Type: Hydride Reduction.[1]

Critical Constraint: Catalytic hydrogenation (e.g.,

Reagents:

-

1-(Pyridin-3-yl)-2-nitroprop-1-ene (Intermediate from Step 1)

-

Lithium Aluminum Hydride (LAH) (3.0 - 4.0 eq)

-

Anhydrous THF or Diethyl Ether

Protocol:

-

Safety Prep: Flame-dry all glassware and flush with Argon/Nitrogen.[1] LAH is pyrophoric.

-

Slurry Preparation: Suspend LAH (e.g., 3.8 g, 100 mmol) in anhydrous THF (100 mL) in a 3-neck flask equipped with an addition funnel and reflux condenser. Cool to 0°C.[2]

-

Addition: Dissolve the nitroalkene (e.g., 4.9 g, 30 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LAH slurry.

-

Note: Exothermic reaction. Maintain temperature <10°C during addition to prevent side reactions.

-

-

Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours.

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (where

- mL 15% NaOH solution

- mL Water

-

mL Water (where

-

Isolation: A white granular precipitate (aluminum salts) will form.[1] Filter this off. The filtrate contains the target amine.

Purification Logic: Acid-Base Extraction

Because the product is a basic amine containing a basic pyridine ring, standard silica chromatography can lead to severe streaking and yield loss. Acid-Base Extraction is the self-validating purification method of choice.[1]

Figure 2: Acid-Base extraction workflow ensuring removal of neutral impurities.[1]

Purification Protocol:

-

Dissolve crude amine oil in DCM.

-

Extract with 1M HCl (

). The product moves to the aqueous phase (protonated). -

Discard the organic phase (removes neutral byproducts).[1]

-

Basify the aqueous phase with 20% NaOH until pH > 12.

-

Extract the turbid aqueous mixture with DCM (

). -

Dry combined organics (

) and evaporate to yield the pure freebase oil .

Data & Troubleshooting

Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 136.19 g/mol | |

| Appearance | Pale yellow oil | Darkens on air exposure (store under inert gas).[1] |

| Solubility | High in EtOH, DCM, dilute acid | Moderate water solubility (unlike phenyl analog). |

| Storage | -20°C, Hygroscopic | Convert to HCl or Fumarate salt for long-term stability. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation | Use fresh Nitroethane; ensure vigorous reflux; add molecular sieves to trap water.[1] |

| Incomplete Reduction | Old LAH or moisture | Use fresh LAH; ensure THF is distilled/anhydrous.[1] Increase reflux time. |

| Emulsions during Workup | Pyridine amphotericity | Saturate the aqueous layer with NaCl (brine) before extraction; filter through Celite. |

References

- Henry Reaction (General): L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.

-

Reduction of Nitroalkenes: Noggle, F. T., et al. "Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene."[1][7] Journal of Chromatographic Science, vol. 28, 1990. Link (Analogous methodology).

-

Pyridine Purification: "Purification of Pyridine Bases."[1] BenchChem Application Notes. Link

-

Reductive Amination (Alternative Route): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org. Chem.1996 , 61, 3849-3862. Link

-

Safety Data: PubChem Compound Summary for CID 4712458 (this compound).[1] Link

Sources

- 1. This compound | C8H12N2 | CID 4712458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Pyridin-2-yl)propan-1-amine|Research Chemical [benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Henry reaction - Wikipedia [en.wikipedia.org]

- 6. sciencemadness.org [sciencemadness.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

Experimental procedure for 1-(Pyridin-3-yl)propan-2-amine synthesis

Executive Summary

This application note details the laboratory-scale synthesis of 1-(pyridin-3-yl)propan-2-amine (CAS: 71271-61-9), a structural analogue of amphetamine where the phenyl ring is substituted with a pyridine ring at the 3-position.[1] This compound is a critical scaffold in neuropharmacology and ligand binding studies for nicotinic and monoamine transporter systems.[1]

The protocol utilizes a robust two-step sequence:

-

Henry Condensation: Coupling pyridine-3-carboxaldehyde (nicotinaldehyde) with nitroethane to form the intermediate 1-(pyridin-3-yl)-2-nitroprop-1-ene.[1]

-

Hydride Reduction: Global reduction of the nitroalkene using Lithium Aluminum Hydride (LiAlH₄) to yield the primary amine.[1]

This guide prioritizes chemical logic, safety regarding pyrophoric reagents, and efficient workup strategies to maximize yield and purity.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the nitroalkene pivot point.[1] This route is superior to reductive amination of the corresponding ketone (1-(pyridin-3-yl)propan-2-one) due to the commercial availability and stability of the aldehyde precursor compared to the ketone.[1]

Mechanistic Logic:

-

Step 1 (C-C Bond Formation): The acidity of the

-protons in nitroethane ( -

Step 2 (Reduction): LiAlH₄ is selected over catalytic hydrogenation (

) to avoid the competing reduction of the pyridine ring to a piperidine ring. LiAlH₄ selectively reduces the nitro group and the alkene double bond while leaving the electron-deficient pyridine ring intact under reflux conditions.

Figure 1: Retrosynthetic logic flow from target amine to commercially available precursors.[1]

Experimental Protocol

Phase 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

Reaction Overview: A Knoevenagel-type condensation where ammonium acetate acts as both the base catalyst and the dehydrating buffer.[1]

Reagents & Materials:

| Reagent | Equiv. | Role | Hazard |

|---|---|---|---|

| Pyridine-3-carboxaldehyde | 1.0 | Substrate | Irritant, Air Sensitive |

| Nitroethane | 5.0 | Reagent/Solvent | Flammable, Toxic |

| Ammonium Acetate | 0.5 | Catalyst | Irritant |

| Glacial Acetic Acid | Solvent | Solvent | Corrosive |[1][2]

Procedure:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add Pyridine-3-carboxaldehyde (10.7 g, 100 mmol) and Nitroethane (37.5 g, 500 mmol).

-

Catalysis: Add Ammonium Acetate (3.85 g, 50 mmol) and Glacial Acetic Acid (30 mL).

-

Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 4 hours. The solution will darken to a deep orange/red color, indicating conjugation.[1]

-

Workup:

-

Purification: Recrystallize the residue from hot Isopropanol (IPA) or Methanol.

Phase 2: Reduction to this compound

Reaction Overview: A high-energy reduction requiring strict anhydrous conditions.[1]

Reagents & Materials:

| Reagent | Equiv. | Role | Hazard |

|---|---|---|---|